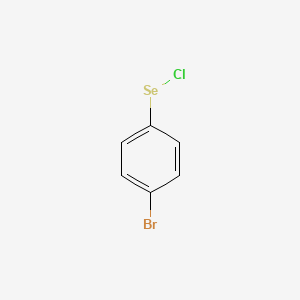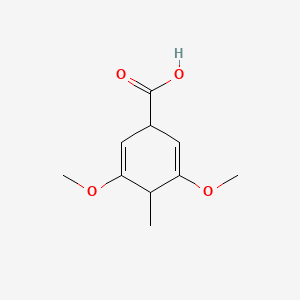
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with methoxy groups and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid typically involves the Birch reduction of substituted benzoic acids. For instance, the Birch reduction of 3,5-dimethoxybenzoic acid can yield the desired cyclohexadiene derivative . The reaction conditions often include the use of liquid ammonia and an alkali metal such as sodium or lithium, followed by protonation with an alcohol or water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving carboxylic acids and methoxy groups.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, while the carboxylic acid group can undergo ionization and interact with biological molecules. The compound’s reactivity is influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing effects of the carboxylic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxy-5-methyl-p-benzoquinone: Similar structure but with a quinone moiety instead of a cyclohexadiene ring.
3,5-Dimethoxyphenylacetic acid: Similar methoxy substitution but with a different core structure.
cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate: Similar cyclohexadiene structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
3,5-Dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups
Propriétés
Numéro CAS |
61040-88-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
3,5-dimethoxy-4-methylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-7H,1-3H3,(H,11,12) |
Clé InChI |
XCZYQKIHDWWOSY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CC(C=C1OC)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)

![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)
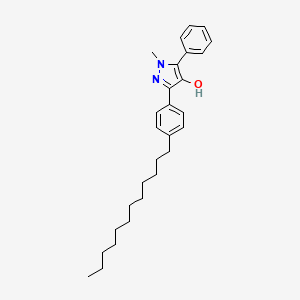
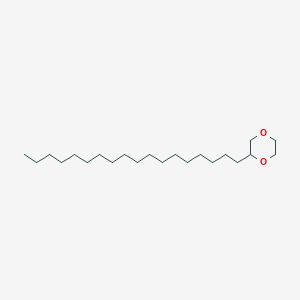
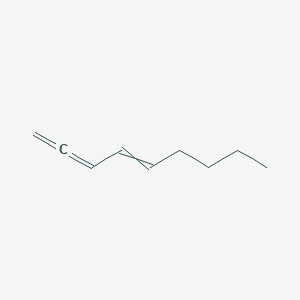
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
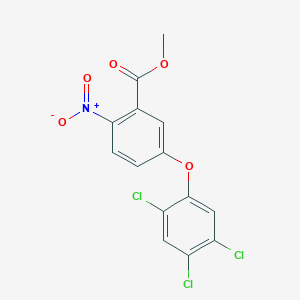
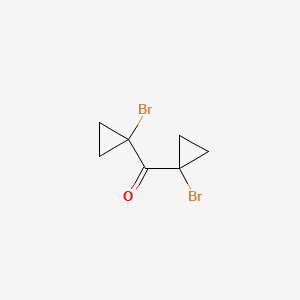
![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
